molecular formula C16H16O4 B6401721 2-(3-Ethoxyphenyl)-5-methoxybenzoic acid CAS No. 1261964-22-0

2-(3-Ethoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6401721
CAS No.: 1261964-22-0
M. Wt: 272.29 g/mol
InChI Key: KBJKYJFTKOBTDH-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5-position of the benzoic acid ring and a 3-ethoxyphenyl substituent at the 2-position. For example, compounds like 3-ethoxy-5-methoxybenzoic acid (CAS 62502-03-8) share functional group similarities but lack the biphenyl linkage . The synthesis of such derivatives often involves multi-step reactions, including nitro reduction, azide formation, and coupling strategies, as seen in substituted benzoic acid syntheses .

Properties

IUPAC Name

2-(3-ethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-20-13-6-4-5-11(9-13)14-8-7-12(19-2)10-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJKYJFTKOBTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690028
Record name 3'-Ethoxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-22-0
Record name 3'-Ethoxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(3-Ethoxyphenyl)-5-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Molecular docking studies and simulations can provide insights into the binding interactions and stability of the compound with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Benzoic Acid Derivatives
Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid Pyrrole ring at 2-position, methoxy at 5 C₁₄H₁₅NO₃ Synthetic yield: 63%; NMR data reported
2-(Cyanomethyl)-5-methoxybenzoic acid Cyanomethyl at 2, methoxy at 5 C₁₀H₉NO₃ Prepared via modified Castagnoli–Cushman cyclocondensation
3-(3-Carboxyphenyl)-5-methoxybenzoic acid Carboxyphenyl at 3, methoxy at 5 C₁₅H₁₂O₅ Structural analog for drug design
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid Chloro-trifluoromethylphenyl amino at 2 C₁₅H₁₁ClF₃NO₃ Potential pharmacological activity

Key Observations:

  • Electron-withdrawing groups (e.g., cyano in 2-(cyanomethyl)-5-methoxybenzoic acid) increase acidity compared to electron-donating groups (e.g., ethoxy) .
  • Biphenyl linkages (as in the target compound) may enhance lipophilicity and alter binding affinity in biological systems compared to single-ring analogs .

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